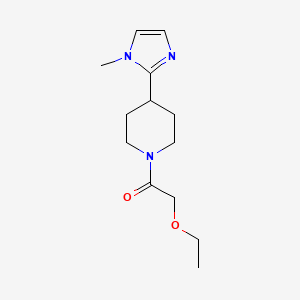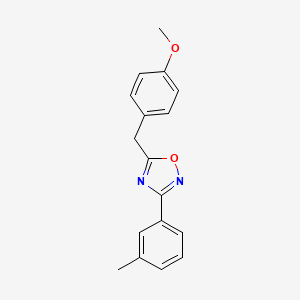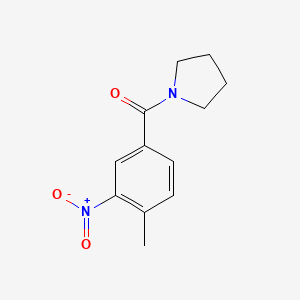
2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide and its analogs involves intricate chemical reactions that lead to the formation of these compounds with high specificity. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid results in structurally characterized compounds through X-ray single crystal diffraction. This process highlights the synthetic pathway towards creating sterically hindered isomeric forms of the compound, providing insights into the molecular and electronic structure and kinetic investigations of these molecules (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonding. These hydrogen bonds play a crucial role in stabilizing the structure, forming dimeric units and chains of molecules, or even tetrameric units in some cases, leading to the formation of macrocyclic rings and sheets. Such structural configurations are pivotal in understanding the compound's interactions and reactivity (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide and its analogs are influenced by their molecular structure, particularly the presence of dimethyl and dichloro substituents. These groups affect the compound's reactivity towards various reagents, resulting in the formation of different derivatives through reactions such as N-alkylation, hydrolysis, and cyclization. The reactivity patterns observed provide valuable information for the synthesis of novel compounds with specific properties and potential applications (Giubellina et al., 2006).
Physical Properties Analysis
The physical properties of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular arrangement. The hydrogen bonding and other intermolecular interactions influence the compound's physical state and its behavior under different conditions. Analyzing these properties helps in determining the compound's suitability for various applications, including its potential use in materials science and pharmaceuticals (Siddiqui et al., 2008).
Chemical Properties Analysis
The chemical properties of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide are influenced by its functional groups, which dictate its reactivity and interactions with other molecules. The presence of sulfonamide and dimethyl groups, for instance, affects the compound's acidity, basicity, and hydrogen bonding capability. These characteristics are essential for understanding the compound's behavior in chemical reactions and its potential as a building block for more complex molecules (Rublova et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide and its analogs have been synthesized and structurally characterized, revealing their potential as scaffolds for further chemical modifications. These compounds have been synthesized through reactions involving various dimethyl substituted phenyl amines and sulfonyl chlorides, yielding derivatives with diverse biological activities. The chemical structures of these compounds were elucidated using spectroscopic methods such as H-NMR, IR, and mass spectral data, which provided insights into their molecular frameworks and potential reactivity (Aziz‐ur‐Rehman et al., 2014; Fahim & Shalaby, 2019).
Biological Potential
Research has demonstrated the biological efficacy of 2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide derivatives in various assays. These compounds have been screened against Gram-negative and Gram-positive bacteria, showing moderate to good activities. Additionally, their enzyme inhibition potential against enzymes such as lipoxygenase and chymotrypsin has been explored, with several compounds exhibiting significant inhibitory effects (Aziz‐ur‐Rehman et al., 2014; Abbasi et al., 2016).
Molecular Docking and DFT Calculations
Further studies involving molecular docking and density functional theory (DFT) calculations have provided insights into the molecular interactions and electronic structures of these compounds, aiding in the understanding of their biological activities and potential for further optimization as therapeutic agents (Fahim & Shalaby, 2019).
Safety and Hazards
The safety data sheet for a similar compound, “2,6-Dichloroindophenol, sodium salt hydrate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,6-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-6-7-11(8-10(9)2)17-20(18,19)14-12(15)4-3-5-13(14)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPINNITWRXMTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B5524574.png)
![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)


![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)
![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)
![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)